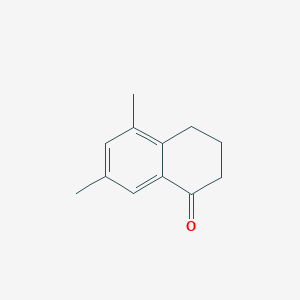

5,7-Dimethyl-1-tetralone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63113. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJCNOMEGPDXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCCC(=O)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159734 | |

| Record name | 3,4-Dihydro-5,7-dimethylnaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13621-25-5 | |

| Record name | 3,4-Dihydro-5,7-dimethyl-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13621-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5,7-dimethylnaphthalen-1(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013621255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethyl-1-tetralone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydro-5,7-dimethylnaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-5,7-dimethylnaphthalen-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,7-Dimethyl-1-tetralone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9MMT5Y6ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,7-Dimethyl-1-tetralone from m-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 5,7-Dimethyl-1-tetralone, a valuable intermediate in medicinal chemistry and drug development, starting from the readily available bulk chemical, m-xylene. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Introduction

This compound is a bicyclic ketone that serves as a key structural motif in the synthesis of various biologically active molecules. Its substituted tetralone core is a versatile scaffold for the development of novel therapeutic agents. The synthesis route described herein involves a three-step process commencing with the Friedel-Crafts acylation of m-xylene with succinic anhydride, followed by a Clemmensen reduction of the resulting keto acid, and culminating in an intramolecular Friedel-Crafts acylation (cyclization) to yield the target compound.

Overall Synthetic Pathway

The synthesis of this compound from m-xylene proceeds through the following three key transformations:

Caption: Overall synthetic route from m-xylene to this compound.

Data Presentation

Quantitative Data Summary of Reaction Steps

| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | Friedel-Crafts Acylation | m-Xylene, Succinic Anhydride | Anhydrous AlCl₃ | None (Solvent-free) | ~8 min | Room Temp. | ~94%[1] |

| 2 | Clemmensen Reduction | β-(3,5-Dimethylbenzoyl)propionic Acid | Amalgamated Zinc (Zn(Hg)), Conc. HCl | Toluene | 25-30 hours | Reflux | 82-89% (analogous rxn) |

| 3 | Intramolecular Cyclization | γ-(3,5-Dimethylphenyl)butyric Acid | Polyphosphoric Acid (PPA) | None | Not Specified | Elevated | High (qualitative)[2] |

Physicochemical and Spectroscopic Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Spectroscopic Data Highlights |

| β-(3,5-Dimethylbenzoyl)propionic Acid | C₁₂H₁₄O₃ | 206.24 | Colorless solid | ¹H NMR (est.) : δ ~7.5 (s, 2H, Ar-H), ~7.2 (s, 1H, Ar-H), ~3.3 (t, 2H, -COCH₂-), ~2.8 (t, 2H, -CH₂COOH), ~2.4 (s, 6H, -CH₃). ¹³C NMR (est.) : δ ~200 (C=O, ketone), ~178 (C=O, acid), ~138, ~135, ~127 (Ar-C), ~34, ~29 (-CH₂-), ~21 (-CH₃). |

| γ-(3,5-Dimethylphenyl)butyric Acid | C₁₂H₁₆O₂ | 192.25 | Solid | ¹H NMR (est.) : δ ~6.8 (s, 3H, Ar-H), ~2.6 (t, 2H, Ar-CH₂-), ~2.3 (t, 2H, -CH₂COOH), ~2.2 (s, 6H, -CH₃), ~1.9 (m, 2H, -CH₂-). ¹³C NMR (est.) : δ ~179 (C=O), ~141, ~138, ~127, ~126 (Ar-C), ~35, ~33, ~26 (-CH₂-), ~21 (-CH₃). |

| This compound | C₁₂H₁₄O | 174.24 | Not Specified | ¹H NMR : (Data not explicitly found, but expected signals for aromatic, benzylic, and aliphatic protons). ¹³C NMR : (Data not explicitly found, but expected signals for carbonyl, aromatic, and aliphatic carbons). |

Note: Estimated NMR data is based on analogous compounds and general chemical shift principles.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of m-Xylene with Succinic Anhydride

This protocol is adapted from a solvent-free method for the Friedel-Crafts acylation of aromatic hydrocarbons.[1]

Materials:

-

m-Xylene (0.1 mol, 10.62 g)

-

Succinic anhydride (0.1 mol, 10.01 g)

-

Anhydrous aluminum chloride (AlCl₃) (0.22 mol, 29.33 g)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

Equipment:

-

Mortar and pestle

-

Round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

In a clean, dry mortar, thoroughly grind succinic anhydride and anhydrous aluminum chloride.

-

Transfer the mixture to a 500 mL round-bottom flask equipped with a magnetic stir bar.

-

Add m-xylene to the flask and equip it with a reflux condenser.

-

Stir the mixture vigorously at room temperature. The reaction is exothermic and will proceed rapidly.

-

After the initial reaction subsides, gently heat the mixture to reflux for 30 minutes to ensure completion.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

-

Stir the mixture until all the aluminum salts have dissolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield β-(3,5-dimethylbenzoyl)propionic acid.

Step 2: Clemmensen Reduction of β-(3,5-Dimethylbenzoyl)propionic Acid

This protocol is a standard procedure for the Clemmensen reduction of aryl-alkyl ketones.

Materials:

-

β-(3,5-Dimethylbenzoyl)propionic acid (from Step 1)

-

Amalgamated zinc (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Deionized water

-

Diethyl ether

Equipment:

-

Round-bottom flask (1 L)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Gas absorption trap

Procedure:

-

Prepare amalgamated zinc by stirring mossy zinc with a dilute solution of mercuric chloride for a few minutes, then decanting the solution and washing the zinc with water.

-

In a 1 L round-bottom flask, place the amalgamated zinc, concentrated HCl, and toluene.

-

Add the β-(3,5-dimethylbenzoyl)propionic acid to the flask.

-

Fit the flask with a reflux condenser connected to a gas absorption trap to handle the evolved HCl gas.

-

Heat the mixture to a vigorous reflux for 25-30 hours. Add additional portions of concentrated HCl periodically during the reflux.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Separate the organic (toluene) layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water, and then dry over anhydrous magnesium sulfate.

-

Filter and remove the solvents under reduced pressure. The resulting crude γ-(3,5-dimethylphenyl)butyric acid can be purified by distillation or recrystallization.

Step 3: Intramolecular Cyclization of γ-(3,5-Dimethylphenyl)butyric Acid

This protocol is a general procedure for the PPA-catalyzed cyclization of γ-arylbutyric acids.[2]

Materials:

-

γ-(3,5-Dimethylphenyl)butyric acid (from Step 2)

-

Polyphosphoric acid (PPA)

-

Crushed ice

-

Sodium bicarbonate solution

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Mechanical stirrer

-

Heating mantle or oil bath

-

Thermometer

Procedure:

-

Place γ-(3,5-dimethylphenyl)butyric acid in a round-bottom flask equipped with a mechanical stirrer.

-

Add polyphosphoric acid (typically 10-20 times the weight of the acid).

-

Heat the mixture with stirring to a temperature between 80-100 °C. The optimal temperature may need to be determined empirically.

-

Maintain the temperature and stirring for a few hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield crude this compound.

-

The product can be purified by vacuum distillation or column chromatography.

Visualizations

Experimental Workflow: General Overview

Caption: A generalized workflow for the multi-step synthesis.

Conclusion

The synthesis of this compound from m-xylene is a robust and efficient process that utilizes fundamental organic reactions. This guide provides the necessary detailed protocols and data to enable researchers and professionals in the field of drug development to successfully synthesize this important intermediate. Careful execution of each step, particularly the anhydrous conditions required for the Friedel-Crafts reaction and the prolonged heating for the Clemmensen reduction, is crucial for achieving high yields and purity.

References

A Technical Guide to the Spectroscopic Characterization of 5,7-Dimethyl-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,7-Dimethyl-1-tetralone, a key intermediate in the synthesis of various organic compounds. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of its structural features and comparison with related compounds. It also includes detailed, generalized experimental protocols for acquiring such data.

Molecular Structure

This compound possesses a tetralone core with two methyl groups substituted on the aromatic ring at positions 5 and 7. Its chemical formula is C₁₂H₁₄O, and it has a molecular weight of 174.24 g/mol .[1][2][3][4][5]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | s | 1H | Ar-H (H6) |

| ~6.9-7.1 | s | 1H | Ar-H (H8) |

| ~2.9 | t | 2H | -CH₂- (C4) |

| ~2.6 | t | 2H | -CH₂-C=O (C2) |

| ~2.3 | s | 3H | Ar-CH₃ (C5) |

| ~2.2 | s | 3H | Ar-CH₃ (C7) |

| ~2.1 | p | 2H | -CH₂- (C3) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~198 | C=O (C1) |

| ~145 | Ar-C (C5a) |

| ~138 | Ar-C (C7) |

| ~135 | Ar-C (C8a) |

| ~132 | Ar-C (C5) |

| ~128 | Ar-C (C8) |

| ~126 | Ar-C (C6) |

| ~39 | -CH₂-C=O (C2) |

| ~30 | -CH₂- (C4) |

| ~23 | -CH₂- (C3) |

| ~21 | Ar-CH₃ (C7) |

| ~19 | Ar-CH₃ (C5) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-2850 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| ~1685 | Strong | C=O stretch (conjugated ketone) |

| ~1610, 1480 | Medium-Weak | C=C stretch (aromatic) |

| ~1460, 1380 | Medium | C-H bend (aliphatic) |

| ~850-800 | Strong | C-H out-of-plane bend (aromatic, indicating substitution pattern) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 174 | High | [M]⁺ (Molecular ion) |

| 159 | Medium | [M - CH₃]⁺ |

| 146 | High | [M - C₂H₄]⁺ (McLafferty rearrangement) |

| 131 | Medium | [M - C₂H₄ - CH₃]⁺ |

| 118 | High | [C₉H₁₀]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[6] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry NMR tube.[6] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

-

Instrument Setup: The NMR spectra are typically acquired on a 400 or 500 MHz spectrometer.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used. The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. The spectral width should be set to accommodate the full range of carbon chemical shifts (typically 0-220 ppm).

-

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film): [7]

-

Sample Preparation: Since this compound is a solid at room temperature, the thin solid film method is appropriate.[7] Dissolve a small amount of the solid (a few milligrams) in a volatile solvent like methylene chloride or acetone.[7]

-

Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[7] Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[7]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating in a high vacuum.[8]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.[8]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. calpaclab.com [calpaclab.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to 5,7-Dimethyl-1-tetralone: Chemical Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethyl-1-tetralone is a substituted aromatic ketone belonging to the tetralone family. The tetralone scaffold is a key structural motif in a variety of biologically active compounds and natural products, making its derivatives, such as this compound, valuable intermediates in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of this compound, with a focus on its synthetic utility and putative biological relevance.

Chemical Structure and Identification

This compound is a bicyclic molecule composed of a benzene ring fused to a cyclohexanone ring, with two methyl groups substituting the aromatic ring at positions 5 and 7.

Systematic Name: 3,4-dihydro-5,7-dimethylnaphthalen-1(2H)-one

| Identifier | Value |

| CAS Number | 13621-25-5[1] |

| Molecular Formula | C₁₂H₁₄O[2][3][4] |

| Molecular Weight | 174.24 g/mol [2][4] |

| SMILES | Cc1cc(C)c2CCCC(=O)c2c1[2] |

| InChI | 1S/C12H14O/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8/h6-7H,3-5H2,1-2H3[2] |

| InChI Key | UYJCNOMEGPDXMV-UHFFFAOYSA-N[2] |

Physicochemical and Spectroscopic Properties

A summary of the known physicochemical and spectroscopic data for this compound is presented below. It is important to note that while some experimental data is available from chemical suppliers, detailed spectroscopic characterization is not widely published in peer-reviewed literature. The spectroscopic data provided is therefore based on typical values for similar structures and should be confirmed by experimental analysis.

Physical Properties

| Property | Value | Reference |

| Melting Point | 48-50 °C | [5] |

| Boiling Point | 98-100 °C at 0.2 mmHg | [5] |

| Flash Point | >110 °C | |

| Appearance | Solid | [5] |

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Peaks |

| ¹H NMR (CDCl₃) | Aromatic protons (2H, s), Methylene protons adjacent to carbonyl (2H, t), Methylene protons adjacent to aromatic ring (2H, t), Methylene protons (2H, m), Methyl protons (6H, s) |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (~198 ppm), Aromatic carbons (quaternary and CH), Methylene carbons, Methyl carbons |

| Infrared (IR) | ~1680 cm⁻¹ (C=O stretch, conjugated ketone), ~2950 cm⁻¹ (C-H stretch, aliphatic), ~1600 cm⁻¹ (C=C stretch, aromatic) |

| Mass Spectrometry (MS) | [M]+ at m/z = 174 |

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound can be achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 4-(3,5-dimethylphenyl)butanoic acid. This acid can be prepared from 3,5-dimethylbenzaldehyde or a related starting material. The cyclization is typically promoted by a strong acid catalyst.

Reactivity and Use in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules. Notably, it has been used in the preparation of coumarin and naphthoquinone derivatives.[6]

-

Synthesis of Coumarin Derivatives: Tetralones can undergo reactions like the Pechmann condensation with activated phenols to yield coumarin structures.

-

Synthesis of Naphthoquinone Derivatives: Oxidation of this compound can lead to the formation of 5,7-dimethyl-1,2-naphthoquinone.[6]

Experimental Protocols (Representative)

Representative Protocol: Intramolecular Friedel-Crafts Acylation for Tetralone Synthesis

This protocol describes a general method for the cyclization of a phenylbutanoic acid to a tetralone.

Materials:

-

4-(3,5-Dimethylphenyl)butanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

To a stirred solution of 4-(3,5-dimethylphenyl)butanoic acid in dichloromethane, add polyphosphoric acid portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Representative Protocol: Pechmann Condensation for Coumarin Synthesis

This protocol outlines a general procedure for the synthesis of a coumarin derivative from a phenol and a β-ketoester, a reaction in which a tetralone derivative could potentially participate or be a precursor to a reactant.

Materials:

-

Phenol derivative

-

β-ketoester (e.g., ethyl acetoacetate)

-

Acid catalyst (e.g., sulfuric acid, Amberlyst-15)

-

Solvent (optional, e.g., ethanol)

Procedure:

-

Combine the phenol derivative and the β-ketoester in a round-bottom flask.

-

Slowly add the acid catalyst while stirring.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and maintain for several hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into cold water.

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure coumarin derivative.

Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the broader class of tetralone derivatives has been investigated for various biological activities.

Inhibition of Macrophage Migration Inhibitory Factor (MIF) Tautomerase

Recent studies have identified tetralone derivatives as inhibitors of Macrophage Migration Inhibitory Factor (MIF). MIF is a pro-inflammatory cytokine that plays a crucial role in the innate immune response. It possesses a unique tautomerase enzymatic activity, which is a target for anti-inflammatory drug development. By inhibiting the tautomerase activity of MIF, tetralone derivatives can potentially modulate the inflammatory response. This suggests that this compound may have anti-inflammatory properties, although this requires experimental verification.

The proposed mechanism involves the binding of the tetralone derivative to the active site of MIF, thereby preventing the tautomerization of its substrates. This inhibition can lead to a downstream reduction in the production of pro-inflammatory mediators.

Conclusion

This compound is a versatile chemical intermediate with potential applications in the synthesis of complex heterocyclic compounds such as coumarins and naphthoquinones. While detailed experimental data for this specific molecule is not extensively documented in publicly available literature, its structural similarity to other biologically active tetralones suggests it may be a valuable compound for further investigation in drug discovery, particularly in the context of anti-inflammatory research targeting MIF. The representative synthetic protocols provided herein offer a starting point for researchers interested in working with this and related compounds. Further experimental characterization and biological evaluation are necessary to fully elucidate the properties and potential of this compound.

References

- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. CAS 19550-57-3: 6,7-DIMETHYL-1-TETRALONE | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. biocompare.com [biocompare.com]

An In-depth Technical Guide on the Friedel-Crafts Acylation Synthesis of 5,7-Dimethyl-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,7-Dimethyl-1-tetralone, a valuable intermediate in the development of various pharmaceutical compounds. The core of this synthesis is an intramolecular Friedel-Crafts acylation, a powerful and widely used method for the formation of polycyclic ketone systems. This document details the synthetic pathway, experimental protocols, and relevant data to facilitate its application in a research and development setting.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step sequence, commencing with the Perkin condensation to create a cinnamic acid derivative, followed by a reduction and culminating in an intramolecular Friedel-Crafts acylation.

The logical workflow for this synthesis is outlined below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 3,5-Dimethylcinnamic Acid via Perkin Condensation

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids.[1][2][3]

Reaction Scheme:

References

5,7-Dimethyl-1-tetralone: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethyl-1-tetralone is a key bicyclic ketone that serves as a versatile precursor in the synthesis of a variety of complex organic molecules. Its unique structural framework makes it a valuable building block for the development of novel therapeutic agents and other fine chemicals. This technical guide provides an in-depth overview of the synthesis of this compound, its physical and chemical properties, and its application in the preparation of biologically relevant compounds, including naphthoquinones and coumarins. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its use in research and development.

Introduction

Substituted tetralones are a significant class of intermediates in organic synthesis, particularly in the pharmaceutical industry. The dimethyl substitution pattern in this compound offers a unique scaffold that can be further functionalized to generate a diverse array of bioactive molecules. This guide focuses on the synthesis and utility of this specific tetralone derivative, providing a centralized resource for researchers in organic and medicinal chemistry.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 13621-25-5 | [1] |

| Molecular Formula | C₁₂H₁₄O | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 48-50 °C | [1] |

| Boiling Point | 98-100 °C at 0.2 mmHg | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the Friedel-Crafts acylation of m-xylene with succinic anhydride. The resulting ketoacid is then reduced, followed by an intramolecular cyclization to yield the final tetralone.

References

The Untapped Therapeutic Potential of 5,7-Dimethyl-1-tetralone Derivatives: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the promising, yet underexplored, biological activities of 5,7-dimethyl-1-tetralone derivatives. While direct research on this specific scaffold is limited, the broader class of tetralone derivatives has demonstrated significant potential in medicinal chemistry, exhibiting a range of pharmacological properties including anticancer, anti-inflammatory, and enzyme-inhibitory activities.[1] This document provides a comprehensive overview of the known biological activities of related tetralone compounds, detailed experimental protocols for their synthesis and evaluation, and a visual representation of the key signaling pathways they are known to modulate. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research into the therapeutic applications of this compound derivatives.

Biological Activities of Tetralone Derivatives: A Landscape of Therapeutic Promise

The 1-tetralone core is a privileged scaffold in drug discovery, forming the backbone of numerous bioactive molecules.[1] Derivatives of 1-tetralone have been extensively investigated and have shown a wide array of biological activities.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of tetralone derivatives against various cancer cell lines. For instance, certain methoxy-substituted tetralone-based chalcones have demonstrated significant cytotoxicity against MCF-7 breast cancer cells.[2] The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest. The structural flexibility of the tetralone ring allows for modifications that can enhance potency and selectivity against specific cancer targets. One study on pyrazole derivatives bearing a chalcone moiety, derived from a tetralone precursor, showed potent activity against pancreatic cancer cell lines.[3]

Table 1: Representative Anticancer Activity of Tetralone Derivatives

| Compound Class | Cell Line | Activity Metric (IC₅₀) | Reference |

| Methoxy-substituted tetralone-based chalcones | MCF-7 (Breast Cancer) | 15.6 µg/mL (for TMMD) | [2] |

| Pyrazolyl-chalcone derivatives | PaCa-2 (Pancreatic Cancer) | 5.5 - 31.5 µg/mL | [3] |

| (2-(Pyridinyl)methylene)-1-tetralone chalcones | Multiple (Leukemia, Lung, Colon, Prostate, Breast) | >60% growth inhibition | [4] |

Note: The data presented in this table is for structurally related tetralone derivatives and is intended to be representative of the potential of the this compound scaffold. Specific activity of this compound derivatives will require experimental validation.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Tetralone derivatives have emerged as promising anti-inflammatory agents.[5] Their mechanism of action often involves the inhibition of pro-inflammatory mediators and signaling pathways. For example, some tetralone derivatives have been shown to inhibit the production of reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages.[5] Furthermore, studies have identified tetralone derivatives as inhibitors of macrophage migration inhibitory factor (MIF), a key pro-inflammatory cytokine.[6][7][8]

Table 2: Representative Anti-inflammatory Activity of Tetralone Derivatives

| Compound Class | Assay | Key Findings | Reference |

| 1-Tetralone chalcone derivatives | ROS production in LPS-stimulated RAW 264.7 macrophages | Potent inhibition of ROS production | [5] |

| E-2-arylmethylene-1-tetralones | MIF tautomerase inhibition | Efficiently bind to MIF's active site and inhibit its activity | [6][7][8] |

| Amide linked chalcone derivatives | General anti-inflammatory | Possess strong anti-inflammatory and antioxidant activities | [9] |

Note: The data presented in this table is for structurally related tetralone derivatives and is intended to be representative of the potential of the this compound scaffold. Specific activity of this compound derivatives will require experimental validation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of substituted 1-tetralone derivatives and for the evaluation of their biological activities. These protocols can be adapted for the investigation of this compound derivatives.

Synthesis of Substituted 1-Tetralone Derivatives

A common method for synthesizing substituted 1-tetralones is through intramolecular Friedel-Crafts acylation of the corresponding γ-arylbutyric acids.

Protocol: Synthesis of a Substituted 1-Tetralone

-

Preparation of the γ-Arylbutyric Acid:

-

React the appropriately substituted benzene derivative (e.g., 1,3-dimethylbenzene for the synthesis of a this compound precursor) with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., nitrobenzene or 1,2-dichloroethane).

-

The reaction mixture is typically stirred at room temperature and then heated to complete the reaction.

-

The resulting keto-acid is then reduced, for example, by a Clemmensen or Wolff-Kishner reduction, to yield the desired γ-arylbutyric acid.

-

-

Intramolecular Friedel-Crafts Acylation:

-

The γ-arylbutyric acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), to induce cyclization.

-

The reaction is typically heated to promote the intramolecular acylation.

-

The reaction mixture is then poured into ice-water, and the resulting precipitate (the tetralone) is collected by filtration, washed, and purified by recrystallization or column chromatography.[10]

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds (this compound derivatives) in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

After incubation, carefully remove the medium containing MTT.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

The inhibition of protein denaturation is a well-documented method for assessing the anti-inflammatory activity of compounds in vitro.[14]

Protocol: Inhibition of Albumin Denaturation Assay

-

Preparation of Solutions:

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

Prepare stock solutions of the test compounds and a reference anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMF).

-

-

Assay Procedure:

-

In a reaction tube, mix 0.2 mL of the BSA solution with 2.8 mL of phosphate-buffered saline (pH 6.3).

-

Add 2 mL of various concentrations of the test compounds or the reference drug.

-

A control group consists of 0.2 mL of BSA solution and 4.8 mL of PBS.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 57°C for 3 minutes.

-

After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Determine the IC₅₀ value for each compound.

-

Signaling Pathways and Visualization

Tetralone derivatives often exert their biological effects by modulating key intracellular signaling pathways that are dysregulated in diseases like cancer and inflammation. Understanding these pathways is crucial for elucidating the mechanism of action of novel this compound derivatives.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[15][16] Its hyperactivation is a hallmark of many cancers.[15][17] Tetralone derivatives with anticancer activity may function by inhibiting components of this pathway.

Caption: MAPK signaling pathway and potential inhibition by this compound derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity.[18][19] Its constitutive activation is linked to chronic inflammatory diseases and many types of cancer.[20] Anti-inflammatory tetralone derivatives may exert their effects by inhibiting key components of the NF-κB signaling cascade.

Caption: NF-κB signaling pathway and potential inhibition by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research on related tetralone derivatives, it is highly probable that this compound analogs will exhibit significant anticancer and anti-inflammatory activities. This guide provides the necessary foundational knowledge, experimental protocols, and an understanding of the key signaling pathways to empower researchers to explore the full therapeutic potential of this chemical class. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a battery of in vitro and in vivo biological assays to identify lead compounds for further drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene expression, DNA fragmentation, cell cycle arrest and SAR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]

- 6. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amide linked chalcone derivatives, a promising class of compounds with versatile biological effects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. esmed.org [esmed.org]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. mdpi.com [mdpi.com]

- 19. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 5,7-Dimethyl-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthetic routes for 5,7-Dimethyl-1-tetralone, a valuable intermediate in the synthesis of various organic compounds. This document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a bicyclic aromatic ketone with the chemical formula C₁₂H₁₄O.[1][2][3] Its structure is a derivative of 1-tetralone with two methyl groups substituted at the 5 and 7 positions of the aromatic ring. This compound serves as a crucial building block in the synthesis of more complex molecules, including new coumarin derivatives and 5,7-dimethyl-1,2-naphthoquinones.[2] The synthetic approaches to this compound primarily revolve around the construction of the tetralone core through intramolecular cyclization of a substituted butanoic acid precursor, which is typically prepared via a Friedel-Crafts acylation reaction.

Synthetic Pathways

The most common and practical synthesis of this compound is a three-step process starting from commercially available m-xylene and succinic anhydride. This method, a variation of the Haworth synthesis, involves:

-

Friedel-Crafts Acylation: Reaction of m-xylene with succinic anhydride in the presence of a Lewis acid catalyst to form a ketoacid intermediate.

-

Reduction of the Keto Group: Conversion of the carbonyl group in the ketoacid to a methylene group to yield a substituted butanoic acid.

-

Intramolecular Cyclization: Ring closure of the butanoic acid derivative to form the final tetralone product.

The overall synthetic scheme is depicted below:

References

- 1. Diastereoselective Synthesis of Substituted Tetrahydrothiopyrans via (3,5)-Thionium-Ene Cyclization Reaction [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. Preparation of Large Perphenylbiaryls: Can Intermolecular Coupling Compete with Intramolecular Cyclization of Precursors? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 5,7-Dimethyl-1-tetralone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethyl-1-tetralone, a substituted aromatic ketone, has served as a valuable intermediate in the synthesis of various chemical entities. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and the broader context of the biological significance of the tetralone scaffold. Detailed experimental protocols for its synthesis, supported by quantitative data and reaction pathways, are presented to aid researchers in its preparation and application. While direct biological activities of this compound are not extensively documented, the therapeutic potential of the tetralone core is explored through various examples of its derivatives, highlighting its importance in medicinal chemistry and drug development.

Introduction

The tetralone framework, a bicyclic structure consisting of a fused benzene and cyclohexanone ring, is a prevalent motif in numerous natural products and synthetic molecules of pharmaceutical interest. The substitution pattern on this scaffold plays a crucial role in determining the biological activity and chemical reactivity of its derivatives. This compound, with methyl groups at positions 5 and 7, represents a specific building block that has been utilized in the synthesis of more complex molecules, including new coumarin derivatives and 5,7-dimethyl-1,2-naphthoquinones.[1] This guide aims to provide a detailed account of the discovery and history of this compound, focusing on its synthesis and the broader biological relevance of the tetralone class.

Discovery and Historical Synthesis

The first documented synthesis of this compound appears in a 1985 publication by Christopher A.L. Mahaffy and J. Rawlings in the journal Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. While the primary focus of this work was the synthesis and spectral characterization of various arenetricarbonylchromium complexes, this compound was prepared as a key ligand for these organometallic compounds.[2] The synthesis of this tetralone is a multi-step process that begins with the Friedel-Crafts acylation of a substituted aromatic hydrocarbon.

The logical synthetic pathway, based on established organic chemistry principles, involves a two-step sequence starting from m-xylene. The general strategy for synthesizing tetralones involves the intramolecular cyclization of a γ-phenylbutyric acid derivative, a reaction often facilitated by a strong acid catalyst like polyphosphoric acid.[3][4][5]

Synthetic Pathway

The synthesis of this compound proceeds via the following key steps:

-

Friedel-Crafts Acylation: m-Xylene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 3-(3,5-dimethylbenzoyl)propanoic acid.

-

Clemmensen Reduction: The keto group of 3-(3,5-dimethylbenzoyl)propanoic acid is reduced to a methylene group using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) to afford 4-(3,5-dimethylphenyl)butanoic acid.[6][7][8][9][10]

-

Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting 4-(3,5-dimethylphenyl)butanoic acid is then cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA), to yield this compound.[3][5]

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on established and reliable chemical transformations.

Synthesis of 3-(3,5-dimethylbenzoyl)propanoic acid (Friedel-Crafts Acylation)

Materials:

-

m-Xylene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry nitrobenzene (solvent)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Sodium carbonate solution (10%)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (2.2 equivalents) and dry nitrobenzene.

-

Cool the mixture in an ice bath and slowly add a solution of succinic anhydride (1.0 equivalent) in dry nitrobenzene from the dropping funnel with vigorous stirring.

-

After the addition of the succinic anhydride solution, add m-xylene (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

-

Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with a 10% sodium carbonate solution.

-

Acidify the sodium carbonate washings with concentrated HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 3-(3,5-dimethylbenzoyl)propanoic acid.

Synthesis of 4-(3,5-dimethylphenyl)butanoic acid (Clemmensen Reduction)

Materials:

-

3-(3,5-dimethylbenzoyl)propanoic acid

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Water

Procedure:

-

Prepare zinc amalgam by stirring zinc granules with a 5% mercuric chloride solution for 10 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene.

-

Add 3-(3,5-dimethylbenzoyl)propanoic acid to the flask.

-

Heat the mixture to reflux with vigorous stirring for 8 hours. Add additional portions of concentrated HCl every hour to maintain a strongly acidic environment.

-

After cooling, separate the toluene layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 4-(3,5-dimethylphenyl)butanoic acid.

Synthesis of this compound (Intramolecular Cyclization)

Materials:

-

4-(3,5-dimethylphenyl)butanoic acid

-

Polyphosphoric acid (PPA)

-

Ice water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a beaker, heat polyphosphoric acid to 80-90 °C on a water bath.

-

Add 4-(3,5-dimethylphenyl)butanoic acid to the hot PPA with mechanical stirring.

-

Continue heating and stirring for 30-45 minutes. The color of the mixture will typically darken.

-

Pour the hot reaction mixture into a large beaker of ice water with vigorous stirring to decompose the PPA and precipitate the product.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined ether extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Evaporate the solvent to give the crude this compound, which can be further purified by vacuum distillation or chromatography.

Quantitative Data

The following table summarizes the key physical and spectral properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O | [1] |

| Molecular Weight | 174.24 g/mol | |

| CAS Number | 13621-25-5 | |

| Appearance | Colorless to pale yellow oil/solid | |

| Boiling Point | Not reported in literature | |

| Melting Point | Not reported in literature | |

| ¹H NMR (CDCl₃, δ) | ~2.3 (s, 6H, Ar-CH₃), 2.6 (t, 2H, -CH₂-CO-), 2.9 (t, 2H, Ar-CH₂-), 6.8-7.0 (m, 2H, Ar-H) | [2] (inferred) |

| ¹³C NMR (CDCl₃, δ) | ~21 (Ar-CH₃), 23 (-CH₂-), 30 (-CH₂-), 39 (-CH₂-CO-), 127, 134, 138, 143 (Ar-C), 198 (C=O) | [2] (inferred) |

| IR (ν, cm⁻¹) | ~1680 (C=O, aromatic ketone) | [2] (inferred) |

Biological Activity and Therapeutic Potential of the Tetralone Scaffold

While specific biological studies on this compound are scarce in the public domain, the broader class of tetralone derivatives has been the subject of extensive research in medicinal chemistry, demonstrating a wide range of pharmacological activities. This suggests that this compound could serve as a valuable starting material for the development of novel therapeutic agents.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial and antifungal properties of tetralone derivatives. For instance, certain synthetic tetralones have shown efficacy against various bacterial and fungal strains.[11] The mechanism of action is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Plant Growth Regulation

Interestingly, bicyclic analogues of the plant hormone abscisic acid (ABA) based on the tetralone scaffold have been synthesized and evaluated for their biological activity. Some of these tetralone analogues exhibited greater activity than ABA in certain bioassays, suggesting their potential use as plant growth regulators.[12]

Intermediates for Complex Biologically Active Molecules

The primary significance of many substituted tetralones, including likely this compound, lies in their role as key intermediates in the synthesis of more complex molecules with pronounced biological activities. The tetralone core is a feature of various natural products and has been utilized in the synthesis of compounds with potential applications as antibiotics, antidepressants, and acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[13]

Conclusion

This compound, first described in the chemical literature in 1985, is a valuable synthetic intermediate. Its preparation, achievable through a classical multi-step sequence involving Friedel-Crafts reactions and a Clemmensen reduction, provides access to a versatile chemical scaffold. While direct biological data for this specific compound is limited, the extensive research into the diverse pharmacological activities of other tetralone derivatives underscores the potential of this compound as a building block for the discovery and development of new therapeutic agents. This guide provides the necessary historical context, detailed synthetic protocols, and a summary of the broader biological importance of the tetralone framework to support further research in this area.

References

- 1. biocompare.com [biocompare.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ccsenet.org [ccsenet.org]

- 4. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 9. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Clemmensen Reduction [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and biological activity of tetralone abscisic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 5,7-Dimethyl-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of bioactive molecules derived from 5,7-Dimethyl-1-tetralone. This versatile starting material serves as a key building block for the creation of compounds with potential therapeutic applications, including anticancer agents. The following sections detail the synthesis of 5,7-dimethyl-1,2-naphthoquinone and a proposed pathway to novel coumarin derivatives, supported by experimental procedures, quantitative data, and workflow diagrams.

I. Synthesis of 5,7-Dimethyl-1,2-naphthoquinone: A Potential Anticancer Agent

Naphthoquinones are a class of compounds known for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The cytotoxic effects of naphthoquinones are often attributed to their ability to generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent apoptosis in cancer cells.[1][2][4][5] They can also interfere with cellular processes by acting as alkylating agents for crucial biomolecules.[4]

A rapid and efficient method for the synthesis of 5,7-dimethyl-1,2-naphthoquinone from this compound is through a microwave-assisted selenium dioxide oxidation.[6] This method significantly reduces reaction times from hours to seconds when compared to conventional heating methods.[6]

Experimental Protocol: Microwave-Assisted Synthesis of 5,7-Dimethyl-1,2-naphthoquinone

This protocol is adapted from a literature procedure for the selective oxidation of 1-tetralones.[6]

Materials:

-

Selenium dioxide (SeO₂), finely ground

-

Glacial acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Celite

-

Microwave reactor

-

Standard laboratory glassware for filtration and purification

-

Flash chromatography system

Procedure:

-

To an oven-dried microwave vessel equipped with a magnetic stirrer, add this compound (174 mg, 1 mmol), finely ground selenium dioxide (220 mg, 2 mmol), and glacial acetic acid (1 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture with microwave heating to 150 °C, with a maximum power of 300 W, and hold at this temperature for 1 second.

-

Allow the vessel to cool to room temperature.

-

Dilute the reaction mixture with 3 mL of CH₂Cl₂ and filter through a plug of Celite.

-

Elute the Celite plug with additional CH₂Cl₂.

-

Remove the volatile solvents from the filtrate in vacuo.

-

Purify the crude product by flash chromatography (e.g., 40% ethyl acetate/hexanes with 1% acetic acid) to yield the pure 5,7-dimethyl-1,2-naphthoquinone.

Data Presentation: Synthesis of 5,7-Dimethyl-1,2-naphthoquinone

| Starting Material | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| This compound | SeO₂ (2 equiv), Glacial Acetic Acid, Microwave, 150 °C | 1 second (hold time) | 40-70 | [6] |

Biological Activity of Naphthoquinone Derivatives

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Lapachol oxime | HL-60 (leukemia) | 10.20 | [13] |

| β-lapachone oxime | HL-60 (leukemia) | 3.84 | [13] |

| 5-acetoxy-1,4-naphthoquinone | IGROV-1 (ovarian) | 7.54 | [1] |

| Kirschsteinin (a dimeric naphthoquinone) | MDA-MB-435 (melanoma), MDA-MB-231 (breast), OVCAR3 (ovarian) | 1 - 20 | [14] |

Experimental Workflow and Mechanism of Action Diagram

Caption: Workflow for the synthesis of 5,7-dimethyl-1,2-naphthoquinone.

Caption: General mechanism of anticancer action for naphthoquinones.

II. Proposed Synthesis of Bioactive Coumarin Derivatives

The proposed synthesis involves a two-step process: a Baeyer-Villiger oxidation of the tetralone to form a lactone, followed by a dehydrogenation to create the coumarin's characteristic α,β-unsaturated lactone ring system.

Proposed Experimental Protocol: Synthesis of a 5,7-Dimethyl-dihydrocoumarin derivative and subsequent dehydrogenation

Step 1: Baeyer-Villiger Oxidation to form the Dihydrocoumarin Derivative

This protocol is a general representation of a Baeyer-Villiger oxidation, which would require optimization for this specific substrate.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Sodium bicarbonate solution

-

Sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reaction, extraction, and drying

Procedure:

-

Dissolve this compound in CH₂Cl₂ in a round-bottom flask and cool the solution in an ice bath.

-

Add a solution of m-CPBA (1.1 to 1.5 equivalents) in CH₂Cl₂ dropwise to the cooled tetralone solution.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by washing the organic layer sequentially with saturated sodium bicarbonate solution, 10% sodium sulfite solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude lactone (a dihydrocoumarin derivative) by column chromatography.

Step 2: Dehydrogenation to form the Coumarin Derivative

This protocol is a general method for dehydrogenation and would need to be optimized.

Materials:

-

5,7-Dimethyl-dihydrocoumarin derivative from Step 1

-

Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

High-boiling point solvent (e.g., diphenyl ether, decalin)

-

Standard laboratory glassware for high-temperature reactions

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the dihydrocoumarin derivative and the Pd/C catalyst in a suitable high-boiling solvent.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the Pd/C catalyst.

-

Remove the solvent under reduced pressure (if possible) or purify the product directly from the reaction mixture by crystallization or column chromatography.

Logical Relationship Diagram for Proposed Coumarin Synthesis

Caption: Proposed synthetic route to a 5,7-dimethylcoumarin derivative.

Disclaimer: The proposed synthesis for the coumarin derivative is based on general chemical principles and has not been specifically reported for this compound in the reviewed literature. Experimental conditions would require optimization.

These application notes serve as a guide for the utilization of this compound in the synthesis of potentially bioactive molecules. Further research is encouraged to explore the full therapeutic potential of these and other derivatives.

References

- 1. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Trypanocidal Activity of Naphthoquinones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 10. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 [mdpi.com]

- 11. bpasjournals.com [bpasjournals.com]

- 12. benchchem.com [benchchem.com]

- 13. jocpr.com [jocpr.com]

- 14. Cytotoxic Naphthoquinone Analogues, Including Heterodimers, and their Structure Elucidation Using LR-HSQMBC NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biocompare.com [biocompare.com]

- 16. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reduction of 5,7-Dimethyl-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethyl-1-tetralone is a substituted tetralone derivative that serves as a valuable intermediate in the synthesis of various biologically active molecules. The reduction of its ketone functional group to a secondary alcohol, yielding 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol, is a critical transformation in the development of new therapeutic agents. This document provides detailed protocols for two common and effective methods for this reduction: sodium borohydride reduction and catalytic hydrogenation. The choice of method may depend on factors such as desired stereoselectivity, functional group tolerance, and available laboratory equipment.

Chemical Transformation

The reduction of this compound to 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is a nucleophilic addition of a hydride ion to the carbonyl carbon.

Caption: General reaction scheme for the reduction of this compound.

Data Presentation: Comparison of Reduction Protocols

| Parameter | Protocol 1: Sodium Borohydride Reduction | Protocol 2: Catalytic Hydrogenation |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen Gas (H₂) |

| Catalyst | Not Applicable | Palladium on Carbon (Pd/C) |

| Solvent | Methanol | Ethanol |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Pressure | Atmospheric | 1-4 bar |

| Reaction Time | 1-3 hours | 4-24 hours |

| Typical Yield | >90% (Estimated based on similar reductions) | >95% (Estimated based on similar reductions) |

| Work-up | Quenching with acid, extraction | Filtration of catalyst, solvent evaporation |

| Safety | Flammable solvent, NaBH₄ reacts with water | Flammable solvent and gas, handling of pyrophoric catalyst |

Experimental Protocols

Protocol 1: Reduction of this compound using Sodium Borohydride

This protocol describes the reduction of the ketone functionality using the mild and selective reducing agent, sodium borohydride.[1][2]

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of tetralone) and cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Foaming may occur.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (check pH).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol can be purified by column chromatography on silica gel if necessary.

Caption: Workflow for Sodium Borohydride Reduction.

Protocol 2: Catalytic Hydrogenation of this compound

This protocol employs catalytic hydrogenation for the reduction, which often provides high yields and clean reactions.[3]

Materials:

-

This compound

-

Ethanol (anhydrous)

-

10% Palladium on carbon (Pd/C, 50% wet)

-

Hydrogen gas (H₂) source

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Filtration apparatus (e.g., Buchner funnel with Celite® or a syringe filter)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in ethanol (20 mL per gram of tetralone).

-

Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material) to the solution. Caution: Pd/C can be pyrophoric when dry; handle with care.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.

-

Pressurize the vessel with hydrogen gas (typically 1-4 bar or a balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction time can vary from 4 to 24 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is often of high purity, but can be further purified by recrystallization or column chromatography if needed.

Caption: Workflow for Catalytic Hydrogenation.

Product Characterization

The resulting 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol can be characterized by standard analytical techniques:

-

¹H NMR: To confirm the disappearance of the ketone and the appearance of the alcohol proton and the proton on the carbon bearing the hydroxyl group.

-

¹³C NMR: To confirm the conversion of the carbonyl carbon signal to a signal corresponding to a carbon-bearing a hydroxyl group.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To observe the disappearance of the C=O stretch and the appearance of a broad O-H stretch.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench slowly.

-

Palladium on carbon can be pyrophoric. Do not allow the dry catalyst to come into contact with air. Handle as a slurry or under an inert atmosphere.

-

Hydrogen gas is highly flammable. Ensure there are no ignition sources near the hydrogenation setup.

Disclaimer

These protocols are intended for use by trained chemists. The reaction conditions, particularly for catalytic hydrogenation, may need to be optimized for specific equipment and scales. It is the responsibility of the user to ensure that all safety precautions are followed.

References

Application of 5,7-Dimethyl-1-tetralone in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction